molecular formula C6H4N4O2 B189726 pteridine-4,7(3H,8H)-dione CAS No. 33669-70-4

pteridine-4,7(3H,8H)-dione

Cat. No. B189726
CAS RN: 33669-70-4
M. Wt: 164.12 g/mol
InChI Key: GZSFNZAVQZGNTG-UHFFFAOYSA-N
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Description

Pteridine-4,7(3H,8H)-dione is a heterocyclic compound that has gained significant attention due to its diverse applications in scientific research. It is a cyclic derivative of pteridine and is also known as dihydropteridine-3,6-dione.

Scientific Research Applications

Pteridine-4,7(3H,8H)-dione has numerous applications in scientific research. It is widely used in the synthesis of pteridine derivatives, which are important in the field of medicine and biochemistry. Pteridine-4,7(3H,8H)-dione is also used as a reagent for the detection of various analytes such as amino acids, proteins, and nucleic acids. It is also used as a fluorescent probe for the detection of reactive oxygen species in living cells.

Mechanism Of Action

The mechanism of action of pteridine-4,7(3H,8H)-dione is not fully understood. However, it is believed to act as a redox-active compound, which can undergo reversible oxidation and reduction reactions. It can also form stable complexes with various metal ions, which can influence its biological activity.

Biochemical And Physiological Effects

Pteridine-4,7(3H,8H)-dione has been shown to exhibit various biochemical and physiological effects. It can act as an antioxidant and protect cells from oxidative stress. It can also inhibit the activity of various enzymes such as xanthine oxidase and nitric oxide synthase. Pteridine-4,7(3H,8H)-dione has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of pteridine-4,7(3H,8H)-dione is its versatility in scientific research. It can be used in the synthesis of various pteridine derivatives and as a reagent for the detection of various analytes. However, the synthesis of pteridine-4,7(3H,8H)-dione can be challenging, and the yield and purity of the product can be affected by the choice of oxidizing agent and reaction conditions.

Future Directions

There are numerous future directions for the research on pteridine-4,7(3H,8H)-dione. One of the areas of interest is the development of new synthetic methods for the preparation of pteridine derivatives. Another area of interest is the investigation of the biological activity of pteridine-4,7(3H,8H)-dione and its derivatives. The development of new fluorescent probes based on pteridine-4,7(3H,8H)-dione is also an area of interest for researchers.
Conclusion:
In conclusion, pteridine-4,7(3H,8H)-dione is a versatile compound that has numerous applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on pteridine-4,7(3H,8H)-dione and its derivatives is necessary to fully understand its potential in various fields of science.

properties

IUPAC Name

3,8-dihydropteridine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-3-1-7-4-5(10-3)8-2-9-6(4)12/h1-2H,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSFNZAVQZGNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC1=O)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344378
Record name pteridine-4,7(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pteridine-4,7(3H,8H)-dione

CAS RN

33669-70-4
Record name pteridine-4,7(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Bartke, W Pfleiderer - Pteridines, 1989 - degruyter.com
Various 6-(10, 11) and 7-hydroxy-2-thiolumazines (8,9) have been synthesized and oxidations of the thioamide function studied . H20 2 Oxidation of 7-hydroxy-2-thiolumazine (8) in …
Number of citations: 2 www.degruyter.com
FL Zhang, WB Schweizer, M Xu… - Helvetica chimica …, 2007 - Wiley Online Library
Pteridines substituted with a 1,1‐, 1,2‐, or 1,1,3‐substituted alkenyl group (mostly (E)‐configured) at C(6) were synthesized in high yields by the intramolecular nitroso‐ene reaction of 4‐…
Number of citations: 17 onlinelibrary.wiley.com
J Lehbauer, W Pfleiderer - Helvetica Chimica Acta, 2001 - Wiley Online Library
The chemical synthesis of isoxanthopterin and 6‐phenylisoxanthopterin N 8 ‐(2′‐deoxy‐β‐D‐ribofuranosyl nucleosides) is described as well as their conversion into suitably protected …
Number of citations: 24 onlinelibrary.wiley.com
N Mladenov, NG Dodder, L Steinberg, W Richardot… - Chemosphere, 2022 - Elsevier
The persistence of trace organic chemicals in treated effluent derived from both centralized wastewater treatment plants (WWTPs) and decentralized wastewater treatment systems (…
Number of citations: 19 www.sciencedirect.com

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